molecular formula C17H19FN6O3S B2583774 6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-26-2

6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2583774
CAS No.: 1021075-26-2
M. Wt: 406.44
InChI Key: KZSINLNIBHPVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo[4,3-b]pyridazine core. Key structural elements include:

  • 3-Methyl substituent: Enhances metabolic stability by reducing oxidative degradation.
  • Piperazine linker: Connected via a sulfonyl group to a 5-fluoro-2-methoxyphenyl moiety, which introduces hydrogen-bonding capacity and modulates lipophilicity.

This structure is optimized for pharmacological applications, with the sulfonyl group improving target binding and pharmacokinetic properties .

Properties

IUPAC Name

6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O3S/c1-12-19-20-16-5-6-17(21-24(12)16)22-7-9-23(10-8-22)28(25,26)15-11-13(18)3-4-14(15)27-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSINLNIBHPVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine , also referred to as SAR1118, is a heterocyclic organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant research findings.

Structural Features

The compound's structure features a triazolo-pyridazine core with a sulfonyl-piperazine substituent and a fluorinated methoxyphenyl group. These structural components are critical for its biological interactions.

Component Description
Triazolo-Pyridazine Core Provides structural stability and biological activity.
Sulfonyl Group Enhances solubility and bioavailability.
Piperazine Ring Increases binding affinity to specific receptors.
5-Fluoro-2-Methoxyphenyl Modulates pharmacological properties through electronic effects.

SAR1118 acts primarily as a positive allosteric modulator (PAM) of G protein-coupled receptors (GPCRs), particularly the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R is associated with increased insulin secretion and reduced glucagon release, making it a promising target for type 2 diabetes treatment.

Antidiabetic Properties

Research indicates that SAR1118 enhances insulin secretion in pancreatic beta cells through GLP-1R activation. This mechanism is crucial in managing blood glucose levels in diabetic patients. The compound's efficacy was demonstrated in vitro with IC50 values indicating significant activity against glucose-induced insulin secretion.

Antimicrobial Potential

In addition to its antidiabetic properties, SAR1118 has shown potential antimicrobial activity. Studies have indicated that derivatives of this compound exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural modifications enhance its interaction with bacterial enzymes, leading to increased efficacy .

Case Studies

  • Study on Insulin Secretion : A study evaluated the effects of SAR1118 on insulin secretion in isolated rat pancreatic islets. Results demonstrated a dose-dependent increase in insulin release upon exposure to the compound, supporting its role as a GLP-1R modulator.
  • Antimicrobial Activity Evaluation : A series of derivatives based on SAR1118 were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development as anti-tubercular agents .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of SAR1118:

  • Inhibition of Cancer Cell Lines : SAR1118 and its derivatives have been tested against various human cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range .
  • Non-Toxicity to Human Cells : In cytotoxicity assays on HEK-293 cells, SAR1118 demonstrated low toxicity, suggesting a favorable safety profile for therapeutic use .

Comparison with Similar Compounds

Pyridazinone Derivatives

Compound: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (from )

  • Core: Pyridazinone (single-ring system with a ketone group).
  • Key Differences :
    • The triazolo[4,3-b]pyridazine core in the target compound offers greater planarity and aromaticity, enhancing binding to flat enzymatic pockets.
    • The sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to the direct piperazine linkage .

Pyrrolo[3,4-d]pyridazinone-Triazole Hybrids

Compound : 5a (from )

  • Core: Pyrrolo[3,4-d]pyridazinone fused with a 1,2,4-triazole.
  • Substituents : Trifluoromethylphenyl group on piperazine.
  • The trifluoromethyl group increases lipophilicity (logP ≈ 3.8) compared to the target compound’s 5-fluoro-2-methoxy group (logP ≈ 2.5), affecting membrane permeability and toxicity profiles .

Substituent Effects

Parameter Target Compound Pyridazinone Derivative Pyrrolo-Triazole Hybrid
Core Structure Triazolo[4,3-b]pyridazine Pyridazinone Pyrrolo[3,4-d]pyridazinone
Piperazine Linker Sulfonyl group Direct bond Methyl-sulfonyl analog
Aromatic Substituent 5-Fluoro-2-methoxyphenyl 2-Fluorophenyl 3-Trifluoromethylphenyl
logP (Predicted) 2.5 2.1 3.8
Molecular Weight (g/mol) 462.5 360.3 589.6

Q & A

Q. What synthetic strategies are effective for constructing the triazolopyridazine core in this compound?

The triazolopyridazine core is typically synthesized via cyclization reactions. For example, precursors such as pyridazine derivatives can be treated with hydrazine hydrate under reflux conditions to form the triazole ring. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., phosphorus oxychloride) to facilitate ring closure .
  • Functionalization : Subsequent sulfonylation of the piperazine moiety with 5-fluoro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Optimization : Reaction temperatures (80–120°C) and solvent choices (e.g., ethanol, DMF) are critical for yield and purity .

Q. How does structural modification of the piperazine-sulfonyl group influence BRD4 inhibitory activity?

The sulfonyl-piperazine moiety enhances binding affinity to BRD4 bromodomains. Modifications include:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluoro, methoxy) on the phenyl ring improves potency by stabilizing hydrogen bonds with BRD4’s acetyl-lysine binding pocket .
  • Bivalent Binding : Dual engagement of BRD4’s two bromodomains (BD1 and BD2) via extended linker designs increases cellular efficacy (e.g., IC₅₀ values <100 nM in MYC-driven cancer models) .

Q. What analytical techniques validate the purity and structure of this compound?

Standard protocols involve:

  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Spectroscopy : ¹H/¹³C NMR for functional group verification and LC-MS for molecular weight confirmation .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazolopyridazine core .

Advanced Research Questions

Q. How do crystallography studies inform the binding mode of this compound to BRD4 bromodomains?

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:

  • PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement (e.g., c-Myc suppression in xenografts) .
  • Prodrug Approaches : Improve oral bioavailability by masking polar groups (e.g., esterification of sulfonamides) .
  • Biomarker Analysis : Quantify downstream effects (e.g., RNA-seq for MYC transcript levels) to validate mechanism .

Q. How does the compound’s logP influence blood-brain barrier (BBB) penetration in neurological cancer models?

  • LogP Optimization : Derivatives with logP 2.5–3.5 show moderate BBB permeability (e.g., brain-to-plasma ratio 0.3–0.5 in murine models) .
  • Structural Tweaks : Introducing hydrophilic groups (e.g., hydroxyl) on the piperazine ring reduces logP but may compromise BRD4 binding .

Contradictions and Limitations

  • Synthesis Yield Variability : While emphasizes cyclization with POCl₃, reports higher yields using FeCl₃/ethanol mixtures. This suggests solvent and catalyst selection are context-dependent .
  • Target Selectivity : Some analogs (e.g., AZD3514 in ) show off-target AR binding, highlighting the need for isoform-specific BRD4 assays during optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.